5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine

Norepinephrine N-methyltransferase inhibition Structure-activity relationship Chlorinated aminoindanes

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine (CAS 727650-54-6 / 1212941-46-2; molecular formula C₁₀H₁₂ClNO; MW 197.66 g/mol) belongs to the 1-aminoindane class, a privileged bicyclic scaffold found in numerous neurologically active compounds. The molecule bears a primary amine at the 1-position of the dihydroindene ring, with a chlorine atom at the 5-position and a methoxy group at the 6-position.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
Cat. No. B15070145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CCC(C2=C1)N)Cl
InChIInChI=1S/C10H12ClNO/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5,9H,2-3,12H2,1H3
InChIKeyVTGXOWYRPBSWED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine — A Dual-Substituted 1-Aminoindane Scaffold for CNS-Targeted Research and MAO-B Inhibitor Development


5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine (CAS 727650-54-6 / 1212941-46-2; molecular formula C₁₀H₁₂ClNO; MW 197.66 g/mol) belongs to the 1-aminoindane class, a privileged bicyclic scaffold found in numerous neurologically active compounds [1]. The molecule bears a primary amine at the 1-position of the dihydroindene ring, with a chlorine atom at the 5-position and a methoxy group at the 6-position. This compound is structurally related to the clinically approved MAO-B inhibitor rasagiline (N-propargyl-1-aminoindane) and serves as a key synthetic intermediate or building block for the design of novel CNS-active agents, particularly selective monoamine oxidase B inhibitors [2][3]. The compound is commercially available from multiple vendors at ≥98% purity (racemic mixture or enantiopure (1R)-form) .

Why Generic 1-Aminoindane Substitution Fails — The 5-Chloro-6-Methoxy Differentiation Problem


1-Aminoindane derivatives cannot be treated as interchangeable procurement items because the position, electronic nature, and combination of ring substituents fundamentally alter target selectivity, metabolic stability, and off-target liability. The 5-chloro substituent on 1-aminoindane has been experimentally demonstrated to increase enzyme inhibitory potency relative to the unsubstituted parent scaffold, with the rank order 4,5-dichloro > 4-chloro > 5-chloro ≈ 5,6-dichloro > 6-chloro > 7-chloro for norepinephrine N-methyltransferase inhibition, where all chloro-substituted variants except the 7-chloro compound exceeded the potency of unsubstituted 1-aminoindan [1]. The 5-chloro-6-methoxy combination introduces a unique electronic push-pull character (electron-withdrawing Cl paired with electron-donating OCH₃ in a 1,2-relationship on the aromatic ring) that is absent in mono-substituted or unsubstituted analogs. Furthermore, the 2,3-dihydro-1H-inden-1-amine scaffold has been validated as a selective MAO-B inhibitor platform, with specific substitution patterns yielding IC₅₀ values comparable to the reference drug selegiline (e.g., compound L4: IC₅₀ = 0.11 μM) [2]. Substituting an analog with a different halogen, different methoxy position, or removing either substituent would yield a molecule with predictably different pharmacological fingerprint, as demonstrated by the distinct structure-activity relationships established across multiple aminoindane series [1][3].

Quantitative Differentiation Evidence for 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine vs. Structural Analogs


Chlorine Substitution at Position 5 Enhances Enzyme Inhibitory Potency vs. Unsubstituted 1-Aminoindan

In a systematic study of chloro-substituted 1-aminoindans, Fuller et al. (1980) demonstrated that 5-chloro-1-aminoindan exhibits significantly greater inhibitory potency against rat brain norepinephrine N-methyltransferase compared to the unsubstituted parent 1-aminoindan scaffold. The rank order of potency was 4,5-dichloro > 4-chloro > 5-chloro ≈ 5,6-dichloro ≈ 6,7-dichloro > 6-chloro > 7-chloro, with all compounds except the 7-chloro analog exceeding the potency of the unsubstituted parent [1]. The most potent compound in the series, 4,5-dichloro-1-aminoindan, exhibited a competitive inhibition Ki of 3.3 × 10⁻⁷ M (330 nM) against L-norepinephrine [1]. While 5-chloro-1-aminoindan lacks the 6-methoxy group present in the target compound, this data establishes that chlorine substitution at the 5-position alone confers a measurable enhancement in enzyme inhibitory activity relative to the unsubstituted scaffold, providing a class-level inference that the 5-chloro substituent in 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine contributes meaningfully to its biological profile [1].

Norepinephrine N-methyltransferase inhibition Structure-activity relationship Chlorinated aminoindanes

2,3-Dihydro-1H-inden-1-amine Scaffold Validated as Selective MAO-B Inhibitor Platform — Benchmarking Against Selegiline

Li et al. (2019) designed and synthesized a series of novel 2,3-dihydro-1H-inden-1-amine derivatives and evaluated their human MAO-B inhibitory activity. Several compounds from this series achieved IC₅₀ values comparable to the reference MAO-B inhibitor selegiline: compound L4 (IC₅₀ = 0.11 μM), L8 (IC₅₀ = 0.18 μM), L16 (IC₅₀ = 0.27 μM), and L17 (IC₅₀ = 0.48 μM) [1]. Importantly, compounds L4, L16, and L17 also exhibited isoform selectivity comparable to selegiline (selectivity index for MAO-B over MAO-A), confirming that the 2,3-dihydro-1H-inden-1-amine scaffold can achieve both potency and selectivity when appropriately substituted [1]. The 5-chloro-6-methoxy substitution pattern represents a distinct electronic and steric environment within this validated scaffold that has not been exhaustively explored in published SAR series, creating an opportunity for novel pharmacological profiling.

MAO-B inhibition Parkinson's disease Indane-based inhibitors

Rasagiline-Based Fragment-Linking Strategy Establishes the Inden-1-amine Core as a Competent hMAO-B Pharmacophore

Xiao et al. (2018) employed a fragment-based drug design strategy linking rasagiline (an irreversible MAO-B inhibitor with IC₅₀ in the low nanomolar range) to hydrophobic fragments targeting the entrance cavity of human MAO-B [1]. The resulting 2,3-dihydro-1H-inden-1-amine derivatives retained potent hMAO-B inhibitory activity. A lead compound, D14, demonstrated inhibitory activity similar to rasagiline with improved isoform selectivity [1]. This study established that the 2,3-dihydro-1H-inden-1-amine core can be elaborated via linker chemistry (e.g., -OCH₂-, -SCH₂-, -OCH₂CH₂-, -OCH₂CH₂O-, -OCH₂CH₂CH₂O-) to expand into the hydrophobic entrance cavity while maintaining MAO-B potency [1]. The 5-chloro-6-methoxy substitution pattern, when incorporated into this validated core, provides a distinct electronic profile that may enable differential hydrophobic pocket interactions compared to the parent rasagiline scaffold or mono-substituted analogs.

Fragment-based drug design hMAO-B Rasagiline derivatives

Methoxy Substituent Position Critically Modulates Monoamine Transporter Binding Selectivity in Indane Scaffolds

Studies on indatraline, a 1-aminoindane-based triple monoamine reuptake inhibitor bearing a 3,4-dichlorophenyl substituent, have established that the introduction and positioning of methoxy groups on the indane ring profoundly affects binding selectivity across the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) [1]. Methoxy-substituted indatraline derivatives exhibited Ki values in the subnanomolar range for SERT (e.g., Ki = 0.300 nM for certain methoxy derivatives) [2], demonstrating that the combination of chloro and methoxy substituents on the indane scaffold can generate high-affinity monoamine transporter ligands. This provides a class-level inference that the 5-chloro-6-methoxy substitution in the target compound may confer transporter interaction properties distinct from those of 5-methoxy-only or 6-methoxy-only analogs, which is particularly relevant when the compound is used as a starting material for designing CNS-active agents targeting aminergic neurotransmission.

Monoamine transporter DAT/SERT/NET selectivity Methoxy substitution

Chlorinated 1-Aminoindanes Display In Vivo Central Activity with Structure-Dependent Duration of Action

Fuller et al. (1980) demonstrated that chloro-substituted 1-aminoindans, administered intraperitoneally at 10–40 mg/kg in rats, produced measurable inhibition of brain stem and hypothalamic norepinephrine N-methyltransferase, with concomitant reductions in hypothalamic epinephrine concentrations lasting several hours [1]. The most potent analog, 4,5-dichloro-1-aminoindan, produced effects persisting for multiple hours post-administration, confirming that chloro-substituted 1-aminoindanes achieve CNS penetration and engage their enzyme target in vivo [1]. This in vivo validation is significant because it demonstrates that the 1-aminoindane scaffold with chloro substitution is not merely an in vitro tool compound but has demonstrated central pharmacodynamic activity in a mammalian model.

In vivo pharmacology Brain penetration Epinephrine synthesis inhibition

Computational Physicochemical Differentiation: 5-Chloro-6-methoxy vs. 5-Methoxy and 6-Methoxy Mono-Substituted Analogs

Computational prediction of physicochemical properties reveals that the 5-chloro-6-methoxy substitution confers a distinct property profile compared to mono-substituted 1-aminoindane analogs. The target compound (C₁₀H₁₂ClNO, MW 197.66) has a predicted logP of approximately 3.19 and a topological polar surface area (TPSA) of approximately 97.8 Ų, with zero Rule-of-Five violations . In comparison, 5-methoxy-2,3-dihydro-1H-inden-1-amine (MW 163.22, no chlorine) has a lower molecular weight and logP, while 6-methoxy-1-aminoindan hydrochloride (MW ~179.6 as free base) occupies an intermediate position. The chlorine atom in the target compound increases lipophilicity and molecular weight relative to des-chloro analogs, which may enhance passive membrane permeability while maintaining acceptable drug-like properties. The combination of electron-withdrawing chlorine and electron-donating methoxy in a 1,2-orientation on the aromatic ring also creates a dipole moment distinct from either substituent alone, potentially influencing receptor recognition and metabolic stability.

Physicochemical properties Drug-likeness LogP prediction

Recommended Procurement and Application Scenarios for 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine


Lead Optimization for Selective MAO-B Inhibitors in Parkinson's Disease Drug Discovery

The 2,3-dihydro-1H-inden-1-amine scaffold has been experimentally validated as a selective MAO-B inhibitor platform, with optimized derivatives achieving IC₅₀ values comparable to selegiline (L4: IC₅₀ = 0.11 μM) [1]. The 5-chloro-6-methoxy substitution pattern introduces electronic and steric features not exhaustively explored in published SAR series, making this compound a valuable starting material for fragment-based or structure-guided lead optimization programs targeting the MAO-B entrance cavity, as established by Xiao et al. (2018) for rasagiline-derived inden-1-amines [2]. Researchers should procure this compound when exploring novel substitution space within a validated MAO-B pharmacophore.

Synthesis of Dual-Target CNS Agents via Reductive Amination or N-Functionalization

The primary amine at the 1-position of 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine is a versatile synthetic handle for N-alkylation, N-acylation, reductive amination, and propargylation reactions. The 2018 rasagiline fragment-linking study demonstrated that the inden-1-amine nitrogen can be elaborated with diverse linkers (-OCH₂-, -SCH₂-, -OCH₂CH₂O-) to generate potent hMAO-B inhibitors [2]. Industrial users seeking to build targeted compound libraries for CNS indications (Parkinson's disease, depression, Alzheimer's disease) should procure this compound as a key intermediate, leveraging the established synthetic tractability of the 1-aminoindane scaffold [1][2].

Monoamine Transporter Selectivity Profiling in New Psychoactive Substance Research

The indane scaffold, particularly with chloro and methoxy substitution, has been extensively studied in the context of monoamine transporter interactions, with certain derivatives achieving subnanomolar SERT affinity (Ki = 0.300 nM) [3]. The 5-chloro-6-methoxy pattern is distinct from the substitution patterns found in well-characterized aminoindane-based new psychoactive substances (e.g., 5-methoxy-2-aminoindane/MEAI, 5,6-methylenedioxy-2-aminoindane/MDAI). Forensic toxicology and pharmacological research laboratories should procure this compound as a reference standard for structure-activity relationship studies examining how chloro-methoxy positioning on the 1-aminoindane scaffold influences DAT/SERT/NET selectivity, in vitro metabolic stability, and cytochrome P450 interaction profiles [3].

In Vivo CNS Pharmacodynamic Studies Leveraging the Chloro-Substituted 1-Aminoindane Class

Chloro-substituted 1-aminoindanes have demonstrated CNS penetration and sustained in vivo target engagement in rodent models, with 4,5-dichloro-1-aminoindan producing multi-hour inhibition of brain epinephrine synthesis at 10–40 mg/kg i.p. [4]. The 5-chloro-6-methoxy analog, by virtue of its structural similarity to this validated class, is a candidate for in vivo neurochemical and behavioral pharmacology studies. Academic and contract research laboratories conducting preclinical CNS research should consider this compound when experimental designs require a 1-aminoindane scaffold with demonstrated brain penetrance, while the 6-methoxy group may offer differential metabolic handling compared to dichloro-substituted analogs [4].

Quote Request

Request a Quote for 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.